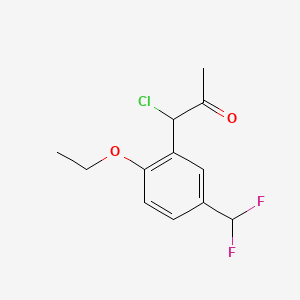

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one

Description

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a 2-ethoxy and 5-(difluoromethyl) group. This unique combination of substituents imparts distinct electronic, steric, and physicochemical properties, making it relevant for applications in pharmaceutical intermediates or agrochemical synthesis.

Properties

Molecular Formula |

C12H13ClF2O2 |

|---|---|

Molecular Weight |

262.68 g/mol |

IUPAC Name |

1-chloro-1-[5-(difluoromethyl)-2-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H13ClF2O2/c1-3-17-10-5-4-8(12(14)15)6-9(10)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |

InChI Key |

YJNITHBPLGKYCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)F)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the chlorination of a precursor compound, followed by the introduction of the difluoromethyl and ethoxyphenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups may play a role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

Phenyl Ring Substituents

1-(5-Chloro-2-methoxyphenyl)propan-1-one (CAS 68597-44-4) :

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1) :

- 1-Chloro-1-(2,4-difluorophenyl)propan-2-one: Substituents: 2,4-difluoro. Comparison: The absence of ethoxy and difluoromethyl groups reduces steric complexity.

Functional Group Modifications

- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Substituents: Hydrazinylidene group at position 1. This modification is common in pharmaceutical intermediates for antidiabetic or antimicrobial agents .

- 1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1804153-00-1): Substituents: 5-difluoromethyl, 2-(trifluoromethylthio). Comparison: The trifluoromethylthio group is strongly electron-withdrawing, contrasting with the target compound’s ethoxy group.

Physicochemical Properties

Biological Activity

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one is an organic compound characterized by its complex molecular structure, which includes a chloro group, a difluoromethyl group, and an ethoxyphenyl moiety linked to a propan-2-one backbone. Its chemical formula is with a molecular weight of approximately 262.68 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The unique combination of functional groups in this compound enhances its reactivity and selectivity toward biological targets. The presence of fluorine atoms often increases binding affinity due to their electronegativity and steric effects, making this compound a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClF₂O |

| Molecular Weight | 262.68 g/mol |

| Chloro Group | Present |

| Difluoromethyl Group | Present |

| Ethoxyphenyl Group | Present |

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The difluoromethyl and chloro substituents could enhance its reactivity with microbial targets, which warrants further exploration in laboratory settings.

Interaction Studies

Studies focusing on the interactions of this compound with biomolecules have indicated that it may influence metabolic pathways. The binding affinities to proteins, enzymes, or nucleic acids are areas of active research that could elucidate its biological implications.

Case Studies

Although comprehensive case studies specifically targeting this compound are scarce, analogous compounds have been evaluated for their biological activities:

- Antifungal Activity : A series of difluoromethyl compounds have shown moderate to excellent antifungal activities against various phytopathogenic fungi. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than standard treatments .

- Cytotoxicity in Cancer Cells : Research on pyrazole derivatives indicates that compounds with similar halogenated substituents can exhibit significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). These studies highlight the potential for developing anticancer agents based on structural similarities to this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:

- Introducing the difluoromethyl group via halogenation of a precursor aromatic ring (e.g., using ClCF reagents under acidic conditions).

- Coupling the ethoxyphenyl moiety using Williamson ether synthesis or Pd-catalyzed cross-coupling.

- Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield and purity. For example, highlights the importance of solvent selection in minimizing side reactions during ketone formation .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR : H and C NMR confirm the presence of ethoxy, difluoromethyl, and ketone groups by analyzing chemical shifts and splitting patterns (e.g., CF protons appear as triplets due to coupling) .

- IR Spectroscopy : Detects the carbonyl stretch (C=O) near 1700–1750 cm and C-F stretches (1000–1300 cm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching the exact mass).

- XRD : Single-crystal X-ray diffraction provides definitive proof of molecular conformation and bond angles .

Q. How do the substituents (difluoromethyl, ethoxy) influence the compound’s physicochemical properties?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing difluoromethyl group reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

- Steric Effects : The ethoxy group introduces steric hindrance, potentially slowing down nucleophilic attacks on the ketone.

- Solubility : The hydrophobic difluoromethyl group may reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data can arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .

- Crystallographic Validation : Use XRD data (e.g., CCDC deposition number 1988019) to establish a reference structure .

- Dynamic NMR Studies : Analyze temperature-dependent spectra to detect conformational equilibria or rotational barriers .

Q. What computational approaches are effective in predicting the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to determine frontier molecular orbitals (HOMO/LUMO), which predict sites for electrophilic/nucleophilic attacks. For example, used B3LYP/6-31G(d,p) to model enone reactivity .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in biological membranes.

- QSPR Models : Corrogate substituent effects with logP or pKa values to predict bioavailability .

Q. How can crystallographic data inform structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Crystal Packing Analysis : XRD reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility and crystal habit.

- Conformational Rigidity : The ketone group’s orientation (planar vs. twisted) affects binding to biological targets. For instance, showed that planar enone systems enhance antimicrobial activity by fitting into enzyme active sites .

- Docking Studies : Combine XRD-derived structures with molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cytochrome P450 enzymes .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Friedel-Crafts acylation).

- Green Chemistry Principles : Replace toxic chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.